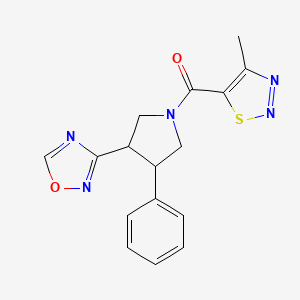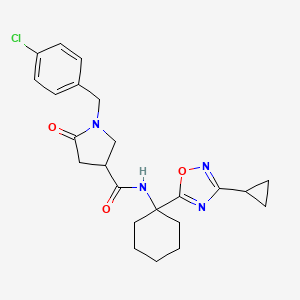
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, also known as MTU, is a synthetic compound that has shown potential in various scientific research applications.
Scientific Research Applications
1. Synthesis and Cytotoxicity in Drug Research Thiourea derivatives, including compounds similar to 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, have been synthesized and studied for their potential anticancer activities. The in vitro cytotoxicity of these derivatives has been evaluated against various cell lines, showing significant cytotoxic effects. This suggests their potential application in the development of anticancer drugs (Ruswanto et al., 2015).
2. Organic Synthesis and Catalysis The chemical structure of thiourea derivatives allows them to participate in various organic reactions, such as [3+2] cycloadditions with donor-acceptor cyclopropanes. These reactions offer efficient routes to diverse chemical structures, including 2-amino-4,5-dihydrothiophenes. Thiourea derivatives serve multiple roles in these reactions, including providing a C=S double bond, serving as an amino source, and functioning as decarbalkoxylation reagents (Xie et al., 2019).
3. Enhancement of Photovoltaic Devices Thiourea derivatives have been incorporated into the electrolyte of dye-sensitized solar cells, showing an unusual enhancement of photocurrent. The presence of thiourea leads to a positive band edge shift and a decrease in charge recombination rate, significantly enhancing the photocurrent density and overall conversion efficiency of solar cells (Mi‐jeong Kim et al., 2010).
4. Spectroscopic Studies and Molecular Structure Analysis Thiourea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography to understand their molecular structure and properties. These studies provide valuable insights into the chemical behavior and potential applications of thiourea derivatives in various scientific domains (Bahçelī et al., 2020).
5. Corrosion Inhibition Some thiourea derivatives have been studied for their inhibition and polarization properties in relation to corrosion, particularly of metals like aluminum. Their inhibitive performance has been discussed in light of electronic effects in the thioureas, providing insights into their potential application as corrosion inhibitors (D. D. Singh et al., 1981).
properties
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVTFROYKFIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)



![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)
![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)


![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)